N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-3,5-dimethylbenzamide
Description
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Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-26-20-7-5-18(6-8-20)22(19-9-10-27(24,25)14-19)21(23)17-12-15(2)11-16(3)13-17/h5-13,19H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQYXVRUPDKMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of and features a thiophene ring with dioxo substituents. The presence of naphthalene and phenyl groups enhances its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O3S |
| Molecular Weight | 394.47 g/mol |
| CAS Number | 1384428-22-1 |
| Purity | ≥95% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. The thiophene and dioxo groups can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
2. Antimicrobial Activity:
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring is often linked to enhanced antimicrobial efficacy due to its ability to interact with bacterial membranes.
3. Anticancer Potential:
Research indicates that structurally related compounds demonstrate anticancer activity by inducing apoptosis in cancer cells. The specific mechanism may involve the modulation of cell cycle proteins or the activation of caspases.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound:
Case Study 1: Anticancer Activity
A study on a structurally similar compound demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
Research on thiophene derivatives revealed antimicrobial activity against various strains of bacteria and fungi. The mechanism was attributed to disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamide | Anticancer | Contains thiazole moiety |
| N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide | Anti-inflammatory | Investigated for COX inhibition |
| N-(1,1-Dioxido-thiophen-2-yl)-N-phenyloctanamide | Antimicrobial | Exhibits broad-spectrum antibacterial effects |
Q & A
Q. Q1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodology : The synthesis typically involves sequential coupling of the benzamide core with substituted thiophene and aryl groups. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt to link the 3,5-dimethylbenzoyl moiety to the 4-ethoxyphenylamine intermediate .
- Thiophene ring functionalization : Oxidation of the thiophene derivative (e.g., using H₂O₂ or mCPBA) to introduce the 1,1-dioxo group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity.
Q. Optimization :
- Temperature control : Maintain 0–5°C during amidation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .
Q. Q2. How do the functional groups (e.g., ethoxy, dioxothiophene) influence the compound’s physicochemical properties?
Methodology :
- Ethoxy group : Enhances lipophilicity (logP ~3.5 predicted via Molinspiration), impacting membrane permeability in biological assays .
- Dioxothiophene : Stabilizes the compound via intramolecular hydrogen bonding (confirmed by IR spectroscopy at 1680 cm⁻¹ for S=O stretch) .
- 3,5-Dimethylbenzamide : Contributes to steric bulk, affecting binding affinity in receptor assays .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data across different assay systems?
Case Study : A study reported IC₅₀ values of 1.2 µM (cancer cell lines) vs. 15 µM (enzyme inhibition assays). Potential resolutions:
Q. Recommendation :
- Use orthogonal assays (e.g., SPR for binding kinetics, cell-based reporter assays) to validate target engagement .
Q. Q4. What strategies are recommended for designing SAR studies to improve potency while reducing toxicity?
Methodology :
- Scaffold modifications : Replace the ethoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability .
- Isosteric replacements : Substitute the dioxothiophene with a pyridazine-dioxide moiety to reduce hepatotoxicity risks (predicted via ToxTree software) .
- Pro-drug approaches : Mask the benzamide as an ester to improve solubility and reduce off-target effects .
Q. Experimental Validation :
Q. Q5. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?
Methodology :
- Target identification : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., NF-κB inhibition) .
- In vivo models : Test in zebrafish xenografts for preliminary efficacy/toxicity before murine studies .
Q. Data Interpretation :
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
Data Analysis and Reproducibility
Q. Q6. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?
Key Techniques :
| Technique | Critical Data | Example |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions | δ 7.2–7.4 ppm (aromatic protons), δ 1.3 ppm (ethoxy CH₃) |
| HRMS | Verify molecular formula | [M+H]⁺ calc. 441.1523, found 441.1528 |
| HPLC | Assess purity | Retention time: 8.2 min (C18 column, 60% MeCN) |
Q. Reproducibility Tips :
- Standardize solvent removal (lyophilization vs. rotary evaporation) to prevent polymorphic variations .
Q. Q7. How can researchers address batch-to-batch variability in synthesis?
Mitigation Strategies :
- In-process monitoring : Use TLC (Rf = 0.3 in 3:7 EtOAc/hexane) to track reaction progression .
- Quality control : Implement DSC (melting point: 142–144°C) and elemental analysis (±0.3% for C, H, N) .
Future Directions
Q. Q8. What unexplored research avenues exist for this compound?
- Polypharmacology : Investigate dual inhibition (e.g., kinase and protease targets) via computational docking (AutoDock Vina) .
- Formulation : Develop nanoparticle carriers (PLGA-based) to enhance bioavailability in CNS models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
